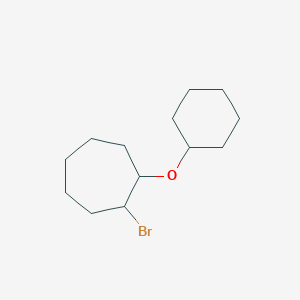
1-Bromo-2-(cyclohexyloxy)cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(cyclohexyloxy)cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO It is a member of the cycloalkane family, characterized by a seven-membered ring structure with a bromine atom and a cyclohexyloxy group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)cycloheptane typically involves the bromination of 2-(cyclohexyloxy)cycloheptane. This can be achieved through the reaction of cycloheptene with bromine in the presence of a solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cycloheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2-(cyclohexyloxy)cycloheptanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cycloheptene derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: 2-(cyclohexyloxy)cycloheptanol.
Elimination: Cycloheptene derivatives.
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptane derivatives.
科学研究应用
1-Bromo-2-(cyclohexyloxy)cycloheptane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cycloheptane involves its interaction with molecular targets through its bromine and cyclohexyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexyloxy group can influence the compound’s overall reactivity and stability. The pathways involved in its reactions depend on the specific conditions and reagents used.
相似化合物的比较
- 1-Bromo-2-(cyclopentyloxy)cycloheptane
- 1-Bromo-2-(cyclohexyloxy)cyclohexane
- 1-Bromo-2-(cyclohexyloxy)cyclooctane
Comparison: 1-Bromo-2-(cyclohexyloxy)cycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to its six-membered or eight-membered ring analogs
属性
分子式 |
C13H23BrO |
|---|---|
分子量 |
275.22 g/mol |
IUPAC 名称 |
1-bromo-2-cyclohexyloxycycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h11-13H,1-10H2 |
InChI 键 |
QKFHXTWRVOLPPE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC2CCCCCC2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
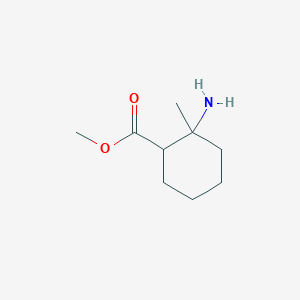
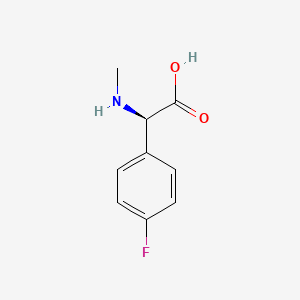
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063285.png)
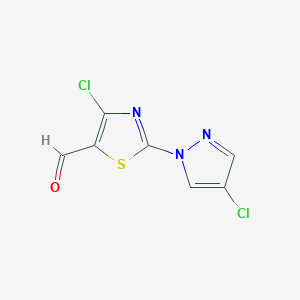

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
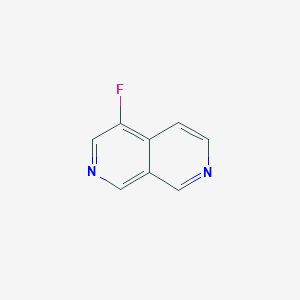
![4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13063319.png)
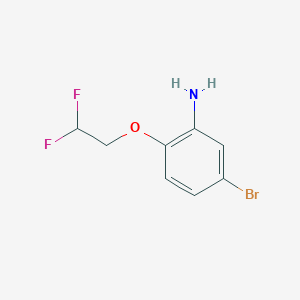
![3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13063330.png)
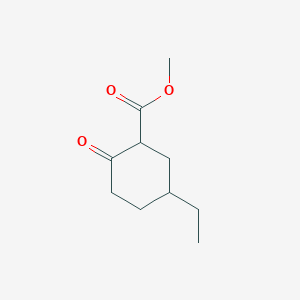
![4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
